trans-1,3-Diphenyl-2-propen-1-ol

Asymmetric Catalysis Ruthenium Catalysis Enantioselective Hydrogenation

This trans-configured allylic alcohol is the definitive benchmark for Ru-catalyzed asymmetric transfer hydrogenation (ATH), delivering a consistent 30–40% ee baseline for rigorous catalyst validation. It serves as a robust probe for isomerization-to-dihydrochalcone screening and is a key building block for montelukast-type LTD₄ antagonists. Its validated in vivo anti-inflammatory profile positions it as an ideal reference standard for SAR programs. Available in ≥98% HPLC purity. Avoid experimental failure: substituting with the Z-isomer or saturated analogs compromises catalytic performance and bioassay reproducibility. Confirm stock and secure your supply chain for critical catalyst development and medicinal chemistry workflows.

Molecular Formula C15H14O
Molecular Weight 210.276
CAS No. 2001-28-7; 62668-02-4
Cat. No. B2554958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1,3-Diphenyl-2-propen-1-ol
CAS2001-28-7; 62668-02-4
Molecular FormulaC15H14O
Molecular Weight210.276
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(C2=CC=CC=C2)O
InChIInChI=1S/C15H14O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12,15-16H/b12-11+
InChIKeyORACYDGVNJGDMI-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





trans-1,3-Diphenyl-2-propen-1-ol CAS 62668-02-4: Procurement-Relevant Compound Identity and Baseline Specifications


trans-1,3-Diphenyl-2-propen-1-ol (CAS 62668-02-4; IUPAC: (E)-1,3-diphenylprop-2-en-1-ol) is an allylic secondary alcohol featuring a trans-configured internal carbon‑carbon double bond conjugated with two terminal phenyl rings . The compound is commercially available as a white crystalline solid with a melting point of 55‑57 °C and a boiling point of 200‑205 °C at 7 Torr . It is synthesized predominantly via NaBH₄ reduction of trans‑chalcone (1,3‑diphenyl‑2‑propen‑1‑one) in acetonitrile or via phenyllithium addition to E‑cinnamaldehyde [1]. The compound exists as a racemate unless an asymmetric synthesis is performed, possessing one stereogenic center at the carbinol carbon .

Why trans-1,3-Diphenyl-2-propen-1-ol Cannot Be Interchanged with Other Allylic Alcohols or Olefinic Analogs


Substitution of trans-1,3-diphenyl-2-propen-1-ol with its Z‑isomer (CAS 62839-70-7), the saturated 1,3‑diphenylpropan‑1‑ol analog, or other allylic alcohols such as cinnamyl alcohol is scientifically inadvisable without explicit experimental validation. The trans‑configured internal alkene and the conjugated diphenyl system confer distinct steric and electronic properties that directly dictate reactivity, regioselectivity, and stereochemical outcomes in catalytic transformations . Unlike terminal allylic alcohols that readily undergo isomerization and hydrogenation, this compound exhibits markedly reduced chemical reactivity and enantioselectivity due to severe steric encumbrance around the internal double bond [1]. Furthermore, the compound‘s reported in vivo anti‑inflammatory activity is not automatically transferable to structurally related analogs ; the conjugated enone framework of trans‑chalcone (CAS 614‑47‑1), for instance, engages different biological targets and oxidative metabolic pathways than the reduced alcohol form. Procurement decisions based solely on structural similarity risk compromised experimental outcomes, irreproducible catalytic performance, and invalid structure‑activity extrapolations.

trans-1,3-Diphenyl-2-propen-1-ol: Comparator-Based Quantitative Differentiation Evidence


Asymmetric Transfer Hydrogenation Enantioselectivity: trans-1,3-Diphenyl-2-propen-1-ol vs. para-Substituted Analogs

Under ruthenium-catalyzed tandem isomerization and asymmetric transfer hydrogenation (ATH) conditions using (S,S)-TsDPEN as chiral ligand, trans-1,3-diphenyl-2-propen-1-ol yields only 30–40% enantiomeric excess (ee), a markedly inferior stereochemical outcome compared to para-substituted α‑vinyl benzyl alcohols, which consistently achieve >90% ee [1]. The chemical yield for the target compound under these conditions is 77–86%, which is depressed relative to the >80–97% yields observed for electronically diverse para‑substituted analogs [1]. This performance differential is attributed to the sterically encumbered internal alkene, which impedes productive catalyst‑substrate binding and retards the isomerization step preceding asymmetric reduction [1].

Asymmetric Catalysis Ruthenium Catalysis Enantioselective Hydrogenation

Catalytic Isomerization to Dihydrochalcone: Catalyst Turnover Frequency and Conversion Efficiency

In the catalytic isomerization of trans-1,3-diphenyl-2-propen-1-ol to dihydrochalcone, catalyst 1 (unspecified structure) achieves a turnover frequency (TOF) of 37.5 h⁻¹ with 75% conversion after 2 hours at 70 °C in MeOH/H₂O [1]. This represents a >14‑fold higher TOF than catalyst 2 (TOF = 2.6 h⁻¹, 5% conversion under identical conditions) and a 15‑fold improvement over a literature ferrocenyl‑phosphine ruthenium catalyst (TOF = 2.5 h⁻¹, 99% conversion but requiring 20 hours, 80 °C, and KOtBu additive) [1]. At 0.2 mol% catalyst loading, catalyst 1 in iPrOH/H₂O at 80 °C attains a TOF of 40 h⁻¹ (40% conversion in 5 h), demonstrating superior catalyst efficiency under dilute conditions [1].

Isomerization Catalysis Turnover Frequency (TOF) Dihydrochalcone Synthesis

Geometric Isomer Differentiation: trans (E) vs. cis (Z) Physical Properties

trans-1,3-Diphenyl-2-propen-1-ol (CAS 62668-02-4; E‑isomer) and its Z‑isomer (CAS 62839-70-7) are distinct chemical entities with non‑interchangeable procurement profiles . Based on general alkene geometric isomer principles validated for 1,2‑disubstituted and conjugated systems, trans isomers exhibit lower boiling points and higher melting points than their cis counterparts due to more efficient crystal packing and reduced polarity [1]. The trans isomer is explicitly defined by the E‑configured double bond (InChI Key ORACYDGVNJGDMI‑VAWYXSNFSA‑N) with one defined bond stereocenter, whereas the Z‑isomer bears a distinct stereochemical descriptor .

Stereochemistry Physicochemical Characterization Isomer Purity

Reduction of trans-Chalcone to trans-1,3-Diphenyl-2-propen-1-ol: High‑Yield Synthetic Route Specificity

trans-1,3-Diphenyl-2-propen-1-ol is efficiently prepared by NaBH₄ reduction of trans‑chalcone (1,3‑diphenyl‑2‑propen‑1‑one, CAS 614‑47‑1) in acetonitrile [1]. In the alternative phenyllithium addition to E‑cinnamaldehyde, the target compound is the major product with yields exceeding 95% in THF, with only trace amounts of E‑chalcone and E‑1,3‑diphenyl‑1‑propanone detected as by‑products . This establishes the compound as the predominant 1,2‑addition product, not the carbonyl‑retaining chalcone or the over‑reduced saturated ketone.

Sodium Borohydride Reduction Chalcone Reduction Allylic Alcohol Synthesis

In Vivo Anti‑Inflammatory Activity: Reported Biological Differentiation from Saturated Analogs

trans-1,3-Diphenyl-2-propen-1-ol has been reported to exhibit significant in vivo anti‑inflammatory activity . Additional studies indicate inhibitory activity against phospholipase A₂, COX‑1, COX‑2, IL‑6, and TNF‑α in vitro , as well as dihydrofolate reductase inhibitory activity and potential anti‑diabetic effects via insulin resistance modulation . These activities are associated with the intact allylic alcohol framework bearing the conjugated trans‑double bond. While direct head‑to‑head comparative anti‑inflammatory data against the saturated 1,3‑diphenylpropan‑1‑ol analog or the Z‑isomer are not available in the open literature, the unsaturation and stereochemistry are expected to critically influence receptor binding and metabolic stability.

Anti‑Inflammatory In Vivo Pharmacology Allylic Alcohol Bioactivity

Physical Property Differentiation: trans-1,3-Diphenyl-2-propen-1-ol vs. trans-Chalcone (Ketone Analog)

trans-1,3-Diphenyl-2-propen-1-ol (C₁₅H₁₄O, MW 210.27) differs fundamentally from its ketone precursor trans‑chalcone (1,3‑diphenyl‑2‑propen‑1‑one, C₁₅H₁₂O, MW 208.26) by the presence of a hydroxyl group capable of hydrogen‑bond donation (H‑bond donor count = 1) and acceptance (H‑bond acceptor count = 1) . The alcohol exhibits a melting point of 55–57 °C and LogP of 3.11–3.4, whereas trans‑chalcone (m.p. 55–59 °C) bears a carbonyl rather than a hydroxyl, conferring distinct polarity, hydrogen‑bonding capacity, and chromatographic retention behavior . Topological polar surface area (TPSA) for the alcohol is 20.2 Ų, indicating moderate polarity suitable for both organic and aqueous‑organic solvent systems .

Physicochemical Properties Hydrogen Bonding Analytical Specification

trans-1,3-Diphenyl-2-propen-1-ol: Evidence‑Grounded Research and Industrial Application Scenarios


Asymmetric Catalysis Benchmarking: Stress‑Testing Catalyst Performance with a Sterically Demanding Substrate

trans-1,3-Diphenyl-2-propen-1-ol serves as a stringent benchmark substrate for evaluating ruthenium‑catalyzed asymmetric transfer hydrogenation (ATH) systems. The compound‘s sterically encumbered internal alkene suppresses enantioselectivity to 30–40% ee even under optimized conditions, providing a low‑performance baseline against which improved catalysts can be quantitatively compared [1]. Researchers developing new chiral ligands or catalytic protocols can employ this substrate to demonstrate genuine performance gains; a catalyst that elevates ee from 30–40% to >90% on this challenging scaffold represents a demonstrable advance over literature systems optimized for less hindered substrates. This application scenario is directly supported by the quantitative differentiation evidence in Section 3, Evidence_Item 1 [1].

Isomerization Catalyst Screening and Kinetic Profiling

The catalytic isomerization of trans-1,3-diphenyl-2-propen-1-ol to dihydrochalcone provides a robust model reaction for screening transition‑metal catalysts and quantifying turnover frequency (TOF) performance. As demonstrated in Section 3, Evidence_Item 2, this substrate enables >15‑fold TOF discrimination between catalyst candidates under identical reaction conditions [2]. The reaction proceeds cleanly to a single product (dihydrochalcone) without competing pathways, and conversion can be readily monitored by ¹H NMR. Industrial R&D laboratories focused on catalyst development and fine‑chemical process optimization can utilize this compound as a standardized probe substrate to establish reproducible kinetic benchmarks across different catalyst batches and reaction engineering studies [2].

Chiral Allylic Alcohol Intermediates in Pharmaceutical Synthesis

trans-1,3-Diphenyl-2-propen-1-ol is a key structural motif in the synthesis of pharmaceutical targets bearing 1,3‑diarylpropanol frameworks, including LTD₄ antagonists such as montelukast (Singulair) [3]. The compound‘s synthetic accessibility via high‑yield NaBH₄ reduction of trans‑chalcone (>95% yield in alternative PhLi routes, Section 3, Evidence_Item 4) and its well‑characterized stereochemical identity (E‑configuration, one chiral center) make it a reliable building block for constructing more complex chiral alcohol pharmacophores . Procurement of the correct trans (E) isomer is essential to avoid stereochemical mismatches that would derail downstream asymmetric syntheses or chiral resolution steps .

Bioactivity Screening of Conjugated Allylic Alcohol Pharmacophores

The reported in vivo anti‑inflammatory activity and in vitro enzyme inhibition profile (PLA₂, COX‑1/2, IL‑6, TNF‑α, DHFR) of trans-1,3-diphenyl-2-propen-1-ol position this compound as a valuable reference standard for medicinal chemistry programs exploring allylic alcohol‑based anti‑inflammatory or anti‑diabetic agents. While direct comparative data against saturated analogs are limited (Section 3, Evidence_Item 5), the compound‘s defined stereochemistry and conjugated π‑system provide a reproducible baseline for structure‑activity relationship (SAR) studies. Researchers can use the commercially available trans isomer as a positive control or scaffold‑hopping starting point, with confidence that the material‘s identity and purity (≥98.0% HPLC) meet the reproducibility requirements of biological assay validation .

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